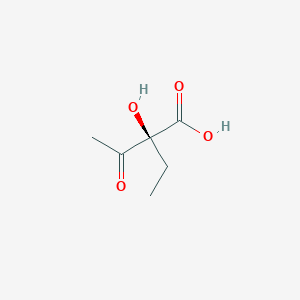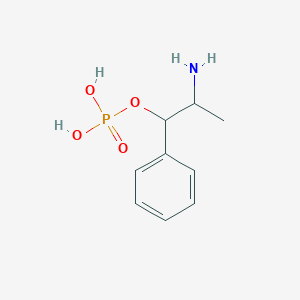
(2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid is an organic compound that belongs to the class of alpha-hydroxy acids It is characterized by the presence of both an acetyl group and a hydroxy group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric aldol reaction, where an aldehyde reacts with a ketone in the presence of a chiral catalyst to form the alpha-hydroxy ketone intermediate. This intermediate is then subjected to further reactions to introduce the acetyl group and complete the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used to substitute the acetyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-acetyl-2-oxobutanoic acid or 2-acetylbutanoic acid.
Reduction: Formation of 2-acetyl-2-hydroxybutanol.
Substitution: Formation of derivatives with various functional groups replacing the acetyl group.
Scientific Research Applications
(2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes, influencing the production of key metabolites. The presence of both acetyl and hydroxy groups allows it to participate in various biochemical reactions, potentially modulating cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-acetyl-2-hydroxybutanoic acid: The enantiomer of (2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid with different stereochemistry.
2-hydroxybutanoic acid: Lacks the acetyl group, resulting in different chemical properties and reactivity.
2-acetylbutanoic acid: Lacks the hydroxy group, affecting its ability to participate in certain reactions.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both acetyl and hydroxy functional groups. This combination allows it to participate in a wide range of chemical and biochemical reactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid |
InChI |
InChI=1S/C6H10O4/c1-3-6(10,4(2)7)5(8)9/h10H,3H2,1-2H3,(H,8,9)/t6-/m0/s1 |
InChI Key |
VUQLHQFKACOHNZ-LURJTMIESA-N |
SMILES |
CCC(C(=O)C)(C(=O)O)O |
Isomeric SMILES |
CC[C@](C(=O)C)(C(=O)O)O |
Canonical SMILES |
CCC(C(=O)C)(C(=O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N1-[3-(butylcarbamoyl)-5-(2,5-dihydro-1H-imidazol-2-yl)phenyl]-N4-[3-(butylcarbamoyl)-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]terephthalamide](/img/structure/B1212999.png)

![N-[2-chloro-4-fluoro-5-[4-(3-fluoropropyl)-5-oxotetrazol-1-yl]phenyl]ethanesulfonamide](/img/structure/B1213003.png)
![[2-[(3S,5S,8S,10S,13S,14S,16S,17R)-3-acetyloxy-17-hydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1213005.png)








